molecular formula C16H11N3O B13104699 (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile

(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile

Cat. No.: B13104699
M. Wt: 261.28 g/mol
InChI Key: BUFRYGPHYVLLTC-NTCAYCPXSA-N
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Description

(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile typically involves the condensation of a quinoxaline derivative with a suitable nitrile compound. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline derivatives.

    Quinoxaline N-oxide: An oxidized derivative of quinoxaline.

    2-Phenylquinoxaline: A similar compound with a phenyl group attached to the quinoxaline ring.

Uniqueness

(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

(2Z)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile

InChI

InChI=1S/C16H11N3O/c17-10-12(11-6-2-1-3-7-11)15-16(20)19-14-9-5-4-8-13(14)18-15/h1-9,18H,(H,19,20)/b15-12+

InChI Key

BUFRYGPHYVLLTC-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(=O)NC3=CC=CC=C3N2)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)NC3=CC=CC=C3N2)C#N

Origin of Product

United States

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